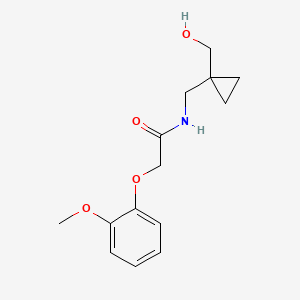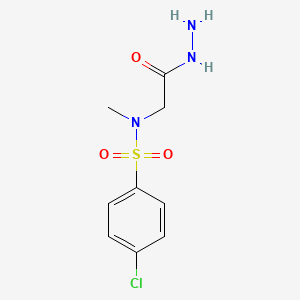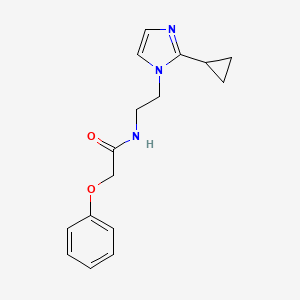
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Studies and Degradation Pathways
Acetamides, including various derivatives, have been extensively studied for their environmental fate, biodegradation pathways, and potential impacts. For example, research on acetaminophen (a compound related to the acetamide family) degradation by advanced oxidation processes (AOPs) has been conducted to understand its breakdown products, their biotoxicity, and proposed degradation pathways (Qutob et al., 2022). Such studies are crucial for assessing the environmental impacts of acetamides and developing methods to mitigate their presence in water bodies.
Pharmacological Research
In pharmacological research, acetamides have been explored for their therapeutic potential and mechanisms of action. For instance, the pharmacology of ketamine, an acetamide derivative, has been extensively reviewed to understand its therapeutic mechanisms in anesthesia and pain therapy, highlighting its role as an NMDA receptor antagonist and its effects on neurotransmitter systems (Peltoniemi et al., 2016). Such research provides insights into the development of new therapeutic agents based on acetamide chemistry.
Biochemical Transformations
The biochemical transformations and environmental fate of chiral emerging pollutants, including acetamide derivatives, have also been reviewed. This includes discussions on the enantioselectivity of biotransformation processes and the differential toxicological effects of individual stereoisomers (Wong, 2006). Understanding the stereochemistry of acetamides is essential for assessing their biological activity and environmental behavior.
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-11-4-2-3-5-12(11)19-8-13(17)15-9-14(10-16)6-7-14/h2-5,16H,6-10H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKWWXGUIRBJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)



![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)



![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)


